[(2-Bromo-4-methylphenyl)methyl](1-methoxypropan-2-yl)amine
Description
(2-Bromo-4-methylphenyl)methylamine (CAS: 1548526-45-9) is a secondary amine featuring a 2-bromo-4-methylphenyl group attached to a methoxy-substituted propan-2-ylamine backbone. Its molecular formula is C₁₂H₁₈BrNO, with a molecular weight of 272.18 g/mol . The compound is structurally characterized by:
- A bromine atom at the ortho position and a methyl group at the para position on the aromatic ring.
- A methoxy group (-OCH₃) on the propan-2-ylamine chain, which may enhance solubility in polar solvents.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-9-4-5-11(12(13)6-9)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3 |
InChI Key |
WNXSNLALYBJGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)COC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylphenylmethylamine followed by a reaction with 1-methoxypropan-2-ylamine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the process involves large-scale bromination and subsequent amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in ether
Major Products Formed
Substitution: Iodinated derivatives
Oxidation: Ketones or aldehydes
Reduction: Amines or alcohols
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (2-Bromo-4-methylphenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline (C₁₄H₁₃Br₂N, MW: 355.07 g/mol)
- Structural Differences : Contains two bromine atoms on the aromatic ring and an aniline (primary amine) core instead of a secondary amine.
- Implications: Higher molecular weight and greater steric bulk due to dual bromine substituents. Likely lower solubility in polar solvents compared to the target compound due to the absence of a methoxy group. Potential use in polymer chemistry or as a ligand in coordination complexes.
(4-Chloro-3-fluorophenyl)methylamine (C₁₁H₁₅ClFNO, MW: 231.69 g/mol)
- Structural Differences : Substitutes bromine with chlorine and fluorine at the para and meta positions, respectively.
- Implications: Lower molecular weight and altered electronic effects (Cl and F are less electron-withdrawing than Br). May exhibit enhanced reactivity in nucleophilic aromatic substitution compared to the brominated analog. Potential applications in agrochemicals due to halogen diversity.
1-(2-Bromo-5-methylphenyl)-2-methylpropan-2-ylamine (C₁₂H₁₈BrN, MW: 256.18 g/mol)
- Structural Differences : Lacks a methoxy group but includes a branched methylpropan-2-ylamine chain.
- Implications :
- Reduced polarity compared to the target compound, likely decreasing solubility in aqueous media.
- The absence of a methoxy group may increase basicity due to reduced electron-donating effects.
Benzyl(1-methoxypropan-2-yl)amine (C₁₁H₁₇NO, MW: 179.26 g/mol)
- Structural Differences : Replaces the brominated aromatic ring with a simple benzyl group.
- Likely higher solubility in nonpolar solvents, making it suitable for organic synthesis intermediates.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| (2-Bromo-4-methylphenyl)methylamine | C₁₂H₁₈BrNO | 272.18 | 2-Br, 4-CH₃, methoxy | Pharmaceuticals, Suzuki coupling |
| 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | C₁₄H₁₃Br₂N | 355.07 | 2-Br, 4-CH₃ (dual substitution) | Polymer chemistry, Ligands |
| (4-Chloro-3-fluorophenyl)methylamine | C₁₁H₁₅ClFNO | 231.69 | 4-Cl, 3-F, methoxy | Agrochemicals, Catalysis |
| 1-(2-Bromo-5-methylphenyl)-2-methylpropan-2-ylamine | C₁₂H₁₈BrN | 256.18 | 2-Br, 5-CH₃, branched chain | Organic synthesis |
| Benzyl(1-methoxypropan-2-yl)amine | C₁₁H₁₇NO | 179.26 | Benzyl, methoxy | Solubility-enhanced intermediates |
Research Implications and Gaps
- Solubility: The methoxy group likely improves solubility in polar solvents compared to non-oxygenated analogs, though experimental validation is needed .
- Applications : Structural analogs with halogen diversity (Cl, F) show promise in agrochemicals, suggesting the target compound could be tailored for similar uses .
Limitations : The evidence lacks direct data on the target compound’s reactivity, stability, or biological activity. Further studies on its synthetic utility, spectroscopic properties, and toxicity are recommended.
Biological Activity
(2-Bromo-4-methylphenyl)methylamine is a substituted amine with significant potential in biological applications due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2-Bromo-4-methylphenyl)methylamine is C₁₂H₁₈BrNO, with a molecular weight of 272.18 g/mol. Its structure includes a brominated aromatic ring and a methoxypropan-2-yl group, contributing to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BrNO |
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | N-[(2-bromo-4-methylphenyl)methyl]-1-methoxypropan-2-amine |
| InChI Key | WNXSNLALYBJGHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CNC(C)COC)Br |
Synthesis Methods
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylphenylmethylamine, followed by reaction with 1-methoxypropan-2-ylamine. Various methods can be employed to optimize yield and purity, including controlled conditions for large-scale production.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds structurally similar to (2-Bromo-4-methylphenyl)methylamine. For instance, derivatives exhibiting C-2 amine substitutions demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL . The mechanism of action involves compromising bacterial cell membrane integrity, leading to cell lysis and death.
Structure–Activity Relationships (SAR)
The unique combination of bromine and amine groups in similar compounds suggests that modifications can significantly influence biological activity. For example:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Methylphenylmethanol | Aromatic ring, hydroxymethyl group | Antioxidant properties |
| 4-Bromoaniline | Bromine-substituted aniline | Anti-cancer activity |
| 1-(4-Methylphenyl)-N,N-dimethylmethanamine | Dimethylated amine | CNS stimulant effects |
These variations indicate that substitution patterns can lead to different biological activities and chemical reactivities, providing insights into the design of new therapeutic agents.
In Vivo Efficacy
A study investigating the in vivo efficacy of a compound closely related to (2-Bromo-4-methylphenyl)methylamine demonstrated potent antibacterial effects against MRSA in murine models. The compound not only effectively reduced bacterial load but also exhibited low cytotoxicity towards host cells . These findings underscore the potential for developing new antibiotics based on this structural class.
Mechanistic Insights
Mechanistic studies reveal that compounds like (2-Bromo-4-methylphenyl)methylamine may interact with specific molecular targets, modulating enzyme activities or receptor binding. Such interactions are critical for understanding their pharmacological profiles and optimizing their therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for (2-Bromo-4-methylphenyl)methylamine?
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- React (2-bromo-4-methylphenyl)methylamine with 1-methoxypropan-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .
- Key considerations : Control reaction temperature (40–60°C) to minimize side reactions like over-alkylation. Monitor progress via TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C2, methoxy group at δ ~3.3 ppm) .
- FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 272.18 .
- X-ray Crystallography (if crystalline): Use SHELXL for structure refinement .
Q. How does the compound’s stability vary under different storage conditions?
- Store under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to assess decomposition products (e.g., oxidative deamination) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 2-bromo group enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids).
- Method : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/ethanol (3:1) at 80°C. Monitor regioselectivity via LC-MS .
- Data contradiction : Lower yields (<50%) observed vs. non-brominated analogs due to steric hindrance. Optimize ligand choice (e.g., XPhos) to improve efficiency .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A). Prioritize poses with ΔG < –7 kcal/mol.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Validation : Compare with experimental IC₅₀ values from radioligand binding assays .
Q. How can contradictions in reported biological activity data be resolved?
- Case study : Discrepancies in antimicrobial activity (MIC ranging 8–32 µg/mL) may arise from assay variability (e.g., broth microdilution vs. agar diffusion).
- Solution : Standardize protocols (CLSI guidelines) and validate compound purity (>99% via HPLC) .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Reductive amination | 65 | 95 | Mild conditions | |
| Nucleophilic substitution | 78 | 98 | Scalability |
Q. Table 2: Spectroscopic Data
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, CH₃), 3.28 (m, OCH₃) | Methyl, methoxy |
| FTIR | 3300 cm⁻¹ (N-H), 600 cm⁻¹ (C-Br) | Amine, bromine |
Key Research Gaps and Recommendations
- Structural analogs : Compare with [(4-Bromo-2-methylphenyl)methyl]amine derivatives to assess electronic effects on reactivity .
- Toxicity profiling : Conduct Ames tests and hepatocyte viability assays to evaluate safety for pharmacological use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
